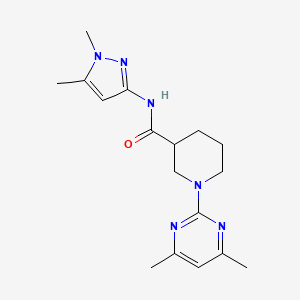![molecular formula C18H18N4O4S B14935094 methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14935094.png)
methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole and thiazole moiety. Indole derivatives are known for their significant biological activities, while thiazole derivatives are recognized for their antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves multiple steps, including the formation of the indole and thiazole rings. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized using a condensation reaction between a thioamide and an α-haloketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can significantly enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include oxindole derivatives, amines, and halogenated indoles .
Aplicaciones Científicas De Investigación
Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the thiazole ring can disrupt microbial cell membranes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-acetamidoacrylate: Similar in structure but lacks the indole and thiazole rings.
Indole-3-acetic acid: Contains the indole ring but lacks the thiazole moiety.
Thiazole-4-carboxylic acid: Contains the thiazole ring but lacks the indole moiety.
Propiedades
Fórmula molecular |
C18H18N4O4S |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
methyl 2-[[2-(4-acetamidoindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O4S/c1-10-16(17(25)26-3)21-18(27-10)20-15(24)9-22-8-7-12-13(19-11(2)23)5-4-6-14(12)22/h4-8H,9H2,1-3H3,(H,19,23)(H,20,21,24) |
Clave InChI |
QAXHNTVLBKGYTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol](/img/structure/B14935025.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B14935038.png)


![4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B14935047.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B14935049.png)

![N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B14935064.png)
![3-methyl-4-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B14935067.png)
![4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B14935069.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B14935075.png)
![benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B14935078.png)
![6-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B14935086.png)
